tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride
CAS No.: 1801767-45-2
Cat. No.: VC2769885
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1801767-45-2 |
|---|---|
| Molecular Formula | C11H21ClN2O2 |
| Molecular Weight | 248.75 g/mol |
| IUPAC Name | tert-butyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H |
| Standard InChI Key | QTXMFFUWXQNVDP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC12CNC2.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC12CNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride is identified by the CAS number 1801767-45-2 . This compound represents an important class of spirocyclic structures used in medicinal chemistry and organic synthesis. The molecular formula is C₁₁H₂₁ClN₂O₂, with a corresponding molecular weight of 248.75 g/mol . The compound is categorized primarily as a protein degrader building block in chemical research applications .
Structural Features
The compound features a distinctive 2-azaspiro[3.3]heptane core structure, which consists of two fused three-membered rings sharing a spiro carbon atom. This structural arrangement confers significant conformational rigidity, making it valuable in medicinal chemistry for targeting specific biological pathways. The tert-butyl carbamate group at position 5 provides a protected amine functionality that can be further modified in various synthetic routes . The hydrochloride salt formation enhances the compound's stability and solubility in polar solvents compared to its free base counterpart.
Chemical Identifiers and Nomenclature
Table 1: Chemical Identifiers for tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-butyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;hydrochloride |
| CAS Number | 1801767-45-2 |
| InChI | InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H |
| InChI Key | QTXMFFUWXQNVDP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC12CNC2.Cl |
The IUPAC name reflects the spiro system numbering convention, where the azaspiro[3.3]heptane core is numbered with position 7 carrying the carbamate functionality . The numerical descriptor [3.3] indicates the sizes of the two ring systems joined at the spiro atom.
Physical and Chemical Properties
Physical State and Appearance
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride typically appears as a crystalline solid at room temperature. The formation of the hydrochloride salt enhances its stability and allows for long-term storage without significant degradation, unlike many similar compounds that require refrigeration.
Solubility and Stability
The compound demonstrates good solubility in polar solvents, including water, methanol, and dimethyl sulfoxide (DMSO), which is enhanced by its salt form. This property makes it particularly useful for biological assays and pharmaceutical formulation studies. Stability studies indicate that the compound can be stored at room temperature without significant decomposition, an advantage over related analogs that require refrigeration (2–8°C).
Spectroscopic Properties
The structural confirmation of tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the tert-butyl group (approximately δ 1.4 ppm in ¹H NMR) and the carbamate functionality. Infrared spectroscopy shows distinctive absorption bands for the carbamate C=O stretch (around 1700 cm⁻¹) and N-H stretching vibrations .
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride generally involves a multi-step process beginning with the construction of the spirocyclic amine scaffold. A common synthetic route includes carbamate protection of the spirocyclic amine intermediate followed by hydrochloride salt formation.
Key steps in the synthesis typically include:
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Formation of the azaspiro[3.3]heptane core structure
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Introduction of the tert-butyloxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate under anhydrous conditions
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Purification via column chromatography
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Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent
The purity validation requires HPLC analysis (≥95% purity) and LC-MS for molecular weight confirmation. Structural elucidation typically combines proton and carbon NMR spectroscopy alongside FT-IR to confirm the spirocyclic scaffold and carbamate linkage.
Industrial Production
Industrial production methods for tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride employ similar chemical principles as laboratory synthesis but are optimized for higher yields and efficiency. These processes often utilize automated systems for precise control over reaction parameters, continuous flow chemistry for improved scalability, and more rigorous purification protocols to achieve commercial-grade purity standards.
Applications in Research and Development
Antiviral and Antimicrobial Research
Recent studies indicate that derivatives of carbamate compounds, including tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride, exhibit significant antiviral and antimicrobial properties. These compounds have been tested against various pathogens, showing promising results in inhibiting their growth and replication mechanisms.
Neurological Research
The unique structure of the azaspiro compound allows it to interact with neurotransmitter receptors, making it a candidate for research into neurological disorders such as Alzheimer's disease and schizophrenia. Its potential to act as a modulator of neurotransmission is being investigated in preclinical studies. Research has highlighted the neuroprotective potential of azaspiro compounds against neurodegenerative diseases, possibly through antioxidant effects and inhibition of neuroinflammation.
Drug Design and Development
The compound serves as a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its ability to undergo further chemical modifications enhances its utility in drug design, particularly for creating targeted therapies. The conformational constraints imposed by the spirocyclic structure can lead to increased receptor selectivity in drug candidates derived from this scaffold.
Protein Degradation Research
tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride is primarily categorized as a protein degradation building block in research applications . This classification reflects its growing importance in targeted protein degradation (TPD) strategies, such as proteolysis targeting chimeras (PROTACs) and molecular glues, which represent an emerging frontier in drug discovery.
Biological Activity and Pharmacological Properties
Mechanism of Action
The exact mechanism of action of tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride depends on its specific application context. In medicinal applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely but often include signaling cascades related to cellular processes relevant to disease states.
Pharmacokinetic Profile
Limited pharmacokinetic data suggests that compounds containing the 2-azaspiro[3.3]heptane scaffold may exhibit favorable oral bioavailability and central nervous system (CNS) permeability, which are crucial attributes for potential therapeutic applications. Studies indicate that this class of compounds may be substrates for P-glycoprotein transporters, which could impact their bioavailability and distribution profiles.
Structure-Activity Relationships
The spirocyclic structure of tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride contributes significantly to its biological activity profile. Research indicates that compounds with spirocyclic frameworks often exhibit diverse biological activities, including:
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Modulation of neurotransmitter systems
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Enzyme inhibition properties
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Specific receptor binding characteristics
The azaspiro framework enables potential interactions with biological targets, particularly in the central nervous system, making derivatives of this compound candidates for neurological research applications.
Comparative Analysis with Related Compounds
Structural and Functional Variations
Table 2: Comparison of tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride with Related Compounds
| Compound | CAS Number | Structural Differences | Functional Implications |
|---|---|---|---|
| tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride | 1801767-45-2 | 2-azaspiro[3.3]heptane core with carbamate at position 5; HCl salt | Standard reference compound; good room temperature stability |
| tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride | 2173991-80-3 | Additional methylene spacer between spirocycle and carbamate | Modified lipophilicity and flexibility; altered binding properties |
| tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (free base) | 1118786-85-8 | Lacks HCl counterion; carbamate at position 6 | Different solubility profile; altered chemical reactivity |
The key structural variations among these related compounds include:
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Spiro ring size and heteroatom placement, which affect steric bulk and binding specificity
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Counterion effects (hydrochloride vs. free base), which impact crystallinity and solubility profiles
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Position of functional groups on the spirocyclic scaffold, which influences binding orientation and biological activity
Physiochemical Property Differences
The hydrochloride salt form of tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate offers distinct advantages over its free base counterpart and related analogs:
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Enhanced aqueous solubility, facilitating its use in biological assays
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Improved chemical stability, particularly against hydrolysis
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Superior room temperature storage stability compared to analogs requiring refrigeration
These property differences significantly impact the compound's utility in research applications and pharmaceutical development processes.
Current Research Trends and Future Perspectives
Emerging Applications
Current research is exploring several promising applications for tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride and its derivatives:
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Development of targeted protein degraders, where the compound serves as a key building block in the construction of bifunctional molecules
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Investigation of neuroprotective agents for neurodegenerative disorders
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Exploration of novel antiviral compounds, particularly against emerging viral threats
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Utilization in asymmetric catalysis for stereoselective organic transformations
Research Challenges and Opportunities
Despite the promising applications, several challenges and opportunities remain in the research landscape:
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Limited data on structure-activity relationships specific to the 2-azaspiro[3.3]heptane scaffold
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Need for more comprehensive pharmacokinetic and toxicological evaluations
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Opportunities for developing more efficient synthetic routes with improved yields and reduced environmental impact
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Potential for exploring novel functionalization patterns on the spirocyclic core to enhance biological activity and target selectivity
Future Directions
The future research directions for tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride may include:
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Development of more selective and potent derivatives through rational drug design approaches
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Exploration of novel synthetic methodologies to access complex spirocyclic scaffolds more efficiently
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Investigation of combination therapies leveraging the unique properties of this compound class
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Application in emerging fields such as chemical biology and bioorthogonal chemistry
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